5-Fluoro-2-(2-fluorophenoxy)aniline
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Overview
Description
5-Fluoro-2-(2-fluorophenoxy)aniline is a useful research compound. Its molecular formula is C12H9F2NO and its molecular weight is 221.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
1. Catalysis and Organic Synthesis
- Direct ortho-C-H Imidation of Benzaldehydes : Utilizing 2-Fluoro-5-(trifluoromethyl)aniline as a monodentate transient directing group (MonoTDG) enabled Ruthenium(II)-catalyzed intermolecular direct ortho-C(sp2)-H imidation of benzaldehydes, aiding in the synthesis of quinazoline and fused isoindolinone scaffolds (Wu et al., 2021).
2. Molecular Design and Drug Development
- c-Met Kinase Inhibitors : Docking and quantitative structure–activity relationship studies for derivatives of 3-fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline and related compounds helped analyze molecular features contributing to inhibitory activity against c-Met kinase, a target for cancer therapy (Caballero et al., 2011).
3. Fluorescence Studies
- Fluorescence Quenching of Boronic Acid Derivatives : Studies on fluorescence quenching by anilines, including 4-fluoro-2-methoxyphenyl boronic acid, have contributed to understanding the fluorescence properties of these compounds in various solvents (Geethanjali et al., 2015).
4. Spectroscopic and Photophysical Properties
- Synthesis and Characterization of Fluorescent Molecules : Aniline-based fluorophores, including those with fluorine atoms, have been synthesized and studied for their photophysical properties. This research contributes to the development of new fluorescent materials (Ogawa et al., 2019).
5. Material Science and Chemistry
- Synthesis of Fluorinated Anilines : Palladium-catalyzed arylation of fluoroalkylamines has been explored for the synthesis of fluorinated anilines, which are valuable in various chemical processes (Brusoe & Hartwig, 2015).
Safety and Hazards
Properties
IUPAC Name |
5-fluoro-2-(2-fluorophenoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXILGPDCFFAUQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)F)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401277600 |
Source
|
Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946683-82-5 |
Source
|
Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946683-82-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-(2-fluorophenoxy)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401277600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.